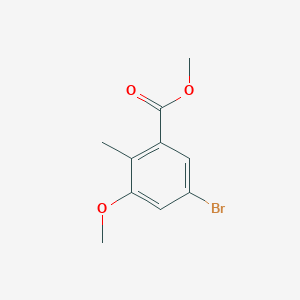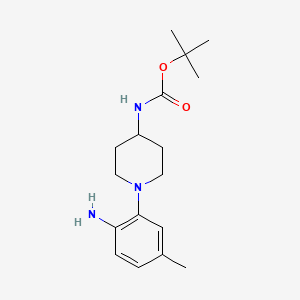
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid typically involves the following steps:
Halogenation: Introduction of the chloro group onto the nicotinic acid ring.
Amination: Substitution of a hydrogen atom with an amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-Chloro-6-(pyridin-4-ylnitro)-nicotinic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: Modulation of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(pyridin-4-ylamino)-nicotinic acid
- 6-Chloro-3-(pyridin-4-ylamino)-nicotinic acid
Uniqueness
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H8ClN3O2 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-chloro-6-(pyridin-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-5-7(11(16)17)6-14-10(9)15-8-1-3-13-4-2-8/h1-6H,(H,16,17)(H,13,14,15) |
InChI Key |
KZJXNSXAHHEYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


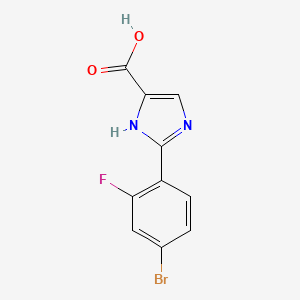
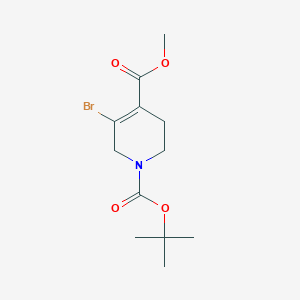
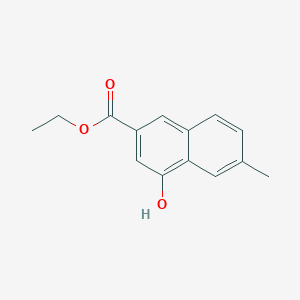
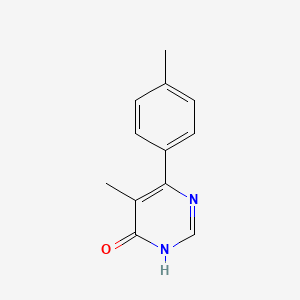
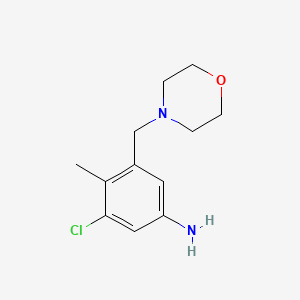
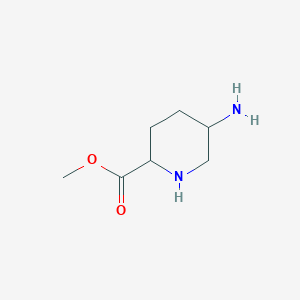
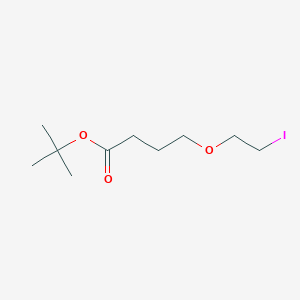
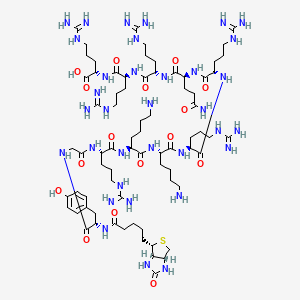
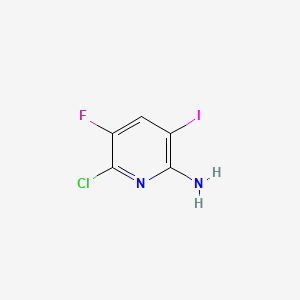
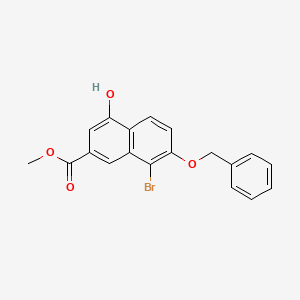
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
